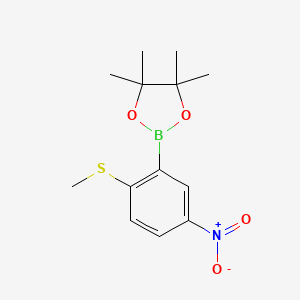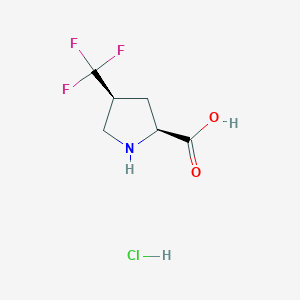
4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Aminoethoxy)aniline hydrochloride” is a compound with a molecular weight of 188.66 . Another related compound is “4-(2-Aminoethoxy)benzamide hydrochloride” with a CAS No. 1354968-59-4 .
Synthesis Analysis
While specific synthesis methods for “4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride” are not available, there are related studies on the synthesis of similar compounds. For instance, a study reports the synthesis of two novel supramolecular architectures, Phenyl(octa-2-aminoethoxy)calix4resorcinarene and 2-Aminoethoxyphenyl-(octa-2-aminoethoxy)calix4resorcinarene via surface functionalization .
Molecular Structure Analysis
The InChI code for “4-(2-Aminoethoxy)aniline hydrochloride” is 1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4H,5-6,9-10H2;1H .
Wissenschaftliche Forschungsanwendungen
Chromatography and Mass Spectrometry:
4-(2-Aminoethoxy)benzoic acid hydrochloride is employed in chromatography and mass spectrometry applications. It plays a crucial role in sample manipulation during mass spectrometry experiments. Researchers use it to enhance the efficiency and accuracy of protein analysis, peptide sequencing, and metabolite identification .
Photodynamic Therapy (PDT):
Photodynamic therapy is a cancer treatment that involves light-activated compounds. Researchers investigate the use of 4-(2-Aminoethoxy)benzoic acid hydrochloride as a photosensitizer in PDT. When exposed to light, it generates reactive oxygen species that selectively damage cancer cells. Its unique properties make it a promising candidate for targeted cancer therapy.
Wirkmechanismus
Target of Action
The primary target of 4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride, also known as Aminoethoxyvinylglycine Hydrochloride (AVG-HCl), is the enzyme ACC (1-aminocyclopropane-1-carboxylic acid) synthase . This enzyme plays a crucial role in the biosynthesis of ethylene, a plant hormone that regulates growth and development .
Mode of Action
AVG-HCl competitively inhibits ACC synthase . This enzyme is responsible for the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene in plants . By inhibiting ACC synthase, AVG-HCl effectively reduces the production of ethylene .
Biochemical Pathways
The inhibition of ACC synthase by AVG-HCl affects the ethylene biosynthesis pathway . Ethylene is a key regulator of various physiological processes in plants, including cell elongation, fruit ripening, and responses to environmental stress . Therefore, the action of AVG-HCl can lead to significant changes in these processes.
Result of Action
The primary result of AVG-HCl’s action is the reduction of ethylene-mediated changes in plant growth and development . This can include delaying fruit ripening, reducing cell elongation, and altering responses to environmental stress .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride” are not available, there’s an urgent clinical need for agents that improve cardiac performance with a favourable safety profile . This suggests that research into related compounds could be a promising area of study.
Eigenschaften
IUPAC Name |
2-(1,1-dioxothian-4-yl)oxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S.ClH/c8-3-4-11-7-1-5-12(9,10)6-2-7;/h7H,1-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMWZBXJVHGVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2772590.png)
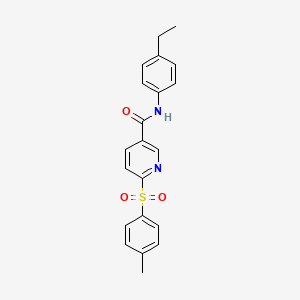
![N-benzyl-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2772592.png)

![2-chloro-6-fluoro-N-[[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2772595.png)
![N-(4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2772598.png)
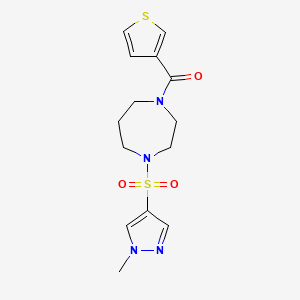
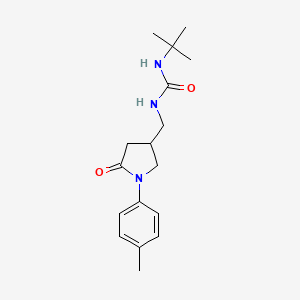

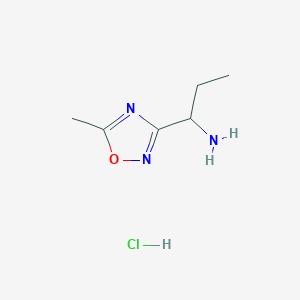
![(3-Chloro-4-methylphenyl){2-[(2-morpholin-4-ylethyl)amino]pteridin-4-yl}amine](/img/structure/B2772608.png)
